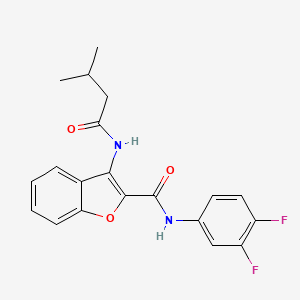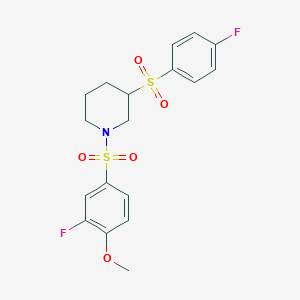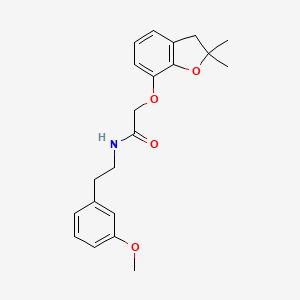![molecular formula C22H18ClN5O B2572395 1-(2-Fluorophenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine CAS No. 1206990-83-1](/img/structure/B2572395.png)
1-(2-Fluorophenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Fluorophenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine, commonly known as FITP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Scientific Research Applications
Arylpiperazine Derivatives in Clinical Applications
Arylpiperazine derivatives have been extensively studied for their clinical applications, primarily targeting psychiatric disorders such as depression, psychosis, and anxiety. Compounds like buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to a variety of serotonin receptor-related effects. These effects highlight the compound's significance in neuroscience research and potential therapeutic applications (Caccia, 2007).
Piperazine Derivatives as Therapeutic Agents
Piperazine, a six-membered nitrogen-containing heterocycle, is pivotal in drug design due to its presence in drugs with diverse therapeutic uses. Research has shown its applications in antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. This versatility underscores the chemical's potential in addressing a wide range of health issues, making it a key area of study for pharmaceutical development (Rathi, Syed, Shin, & Patel, 2016).
Exploration of D2-like Receptor Ligands
Research into arylcycloalkylamines, including phenylpiperidines and piperazines, has focused on their role as pharmacophoric groups in antipsychotic agents. These compounds' interactions with D2-like receptors have been explored to enhance potency and selectivity, highlighting their potential in developing treatments for neuropsychiatric disorders (Sikazwe et al., 2009).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This area of research is crucial for developing safer, selective, and cost-effective anti-mycobacterial agents, addressing a critical need in global health (Girase et al., 2020).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O/c1-15-8-10-18(11-9-15)28-21(17-6-4-12-24-13-17)20(26-27-28)22(29)25-14-16-5-2-3-7-19(16)23/h2-13H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCROBINXXTSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopentyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2572315.png)
![N-tert-butyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2572316.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2572317.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2572320.png)


![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2572324.png)
![4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2572326.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride](/img/structure/B2572330.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2572331.png)

